![molecular formula C18H15IN4O4S B3556161 2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide CAS No. 6138-63-2](/img/structure/B3556161.png)
2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
Overview
Description
2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is known to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its potential anti-tumor activity, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the regulation of glucose metabolism, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its potential to target specific enzymes and pathways involved in disease processes. This compound may also have fewer side effects than other drugs currently used for similar purposes. However, one limitation is that the synthesis of this compound can be complex and time-consuming, which may make it difficult to produce in large quantities for clinical use.
Future Directions
There are many potential future directions for research on 2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. One area of interest is in the development of new drugs for the treatment of cancer, particularly those that target specific enzymes and pathways involved in tumor growth and proliferation. Other potential applications include the treatment of diabetes, inflammation, and other diseases where enzyme activity plays a role. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Scientific Research Applications
2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has been studied for its potential use in a variety of scientific applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for further research.
properties
IUPAC Name |
2-iodo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)13-8-6-12(7-9-13)22-18(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,22,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYQGBNSWMKUQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359886 | |
Record name | 2-iodo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6138-63-2 | |
Record name | 2-iodo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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